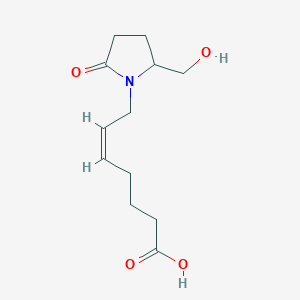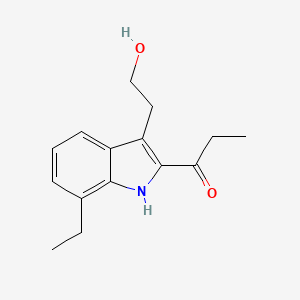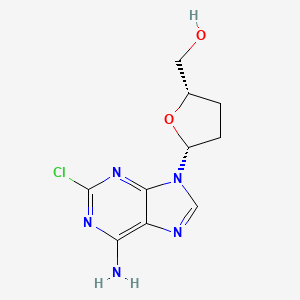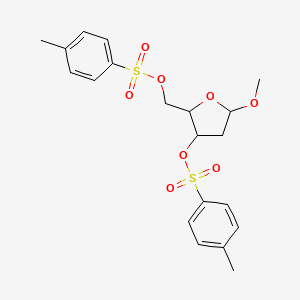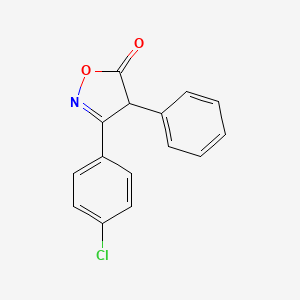
3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydroxamic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: These compounds share a similar structural motif and have been studied for their antifungal and antitubercular activities.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol:
Uniqueness
3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one is unique due to its isoxazole core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
123476-71-1 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H10ClNO2/c16-12-8-6-11(7-9-12)14-13(15(18)19-17-14)10-4-2-1-3-5-10/h1-9,13H |
Clave InChI |
VAMCWKLKPVSATP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=NOC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


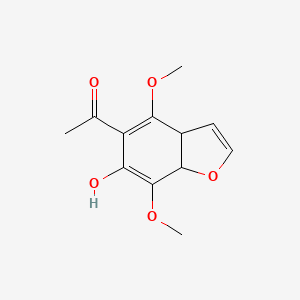


![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)

